Indium hexafluoropentanedionate
Description
Structure
2D Structure
Properties
Molecular Formula |
C15H3F18InO6 |
|---|---|
Molecular Weight |
735.97 g/mol |
IUPAC Name |
(E)-4-bis[[(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1,5,5,5-hexafluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H2F6O2.In/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1+; |
InChI Key |
ROHABQYZMNMONF-VRBCMZOBSA-K |
Isomeric SMILES |
C(=C(/O[In](O/C(=C/C(=O)C(F)(F)F)/C(F)(F)F)O/C(=C/C(=O)C(F)(F)F)/C(F)(F)F)\C(F)(F)F)\C(=O)C(F)(F)F |
Canonical SMILES |
C(=C(C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C(F)(F)F)OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design
Direct Synthesis Routes for Indium Hexafluoropentanedionate Complexes
The direct synthesis of indium(III) β-diketonate complexes, including this compound, can be achieved through several established routes. A common and effective method is the one-pot reaction in an organic solvent. This approach involves mixing an indium source, such as indium(III) oxide, hydroxide, or acetate, with the β-diketonate ligand, in this case, 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hfacH). researchgate.net The reaction chemistry is driven by the formation of the stable six-membered chelate ring between the indium ion and the deprotonated hexafluoropentanedionate ligand.
Another versatile synthetic pathway involves the reaction of an indium trihalide, like indium(III) chloride or bromide, with an appropriate alkylating or ligand-transfer reagent. wikipedia.org For instance, reacting indium trihalides with the sodium or lithium salt of hexafluoropentanedione would yield the desired indium complex through a salt metathesis reaction.
Furthermore, organoindium compounds can be synthesized by treating indium metal directly with alkyl halides. wikipedia.org While this typically produces mixed organoindium halides, subsequent reaction with a hexafluoropentanedionate source could provide a pathway to the target complex. Solution-based synthesis methods, in general, offer advantages such as lower costs, higher yields, and better scalability for producing indium compounds. numberanalytics.com
Precursor Development for Thin Film Deposition Techniques
This compound is primarily valued as a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), techniques used to create thin films of materials like indium oxide. researchgate.netresearchgate.net The molecular design of the precursor is critical to the success and quality of the deposition process.
For an organometallic compound to be an effective precursor in vapor-phase deposition processes like MOCVD and ALD, it must satisfy a stringent set of criteria. These properties ensure reproducible, high-quality film growth. google.comrsc.orgruhr-uni-bochum.de Key requirements are summarized in the table below.
| Criterion | Description | Importance | Source(s) |
| Volatility | The ability to be vaporized and transported in the gas phase at a reasonable temperature and pressure (typically > 0.1 Torr). | Ensures efficient delivery of the precursor to the substrate surface. | rsc.orgruhr-uni-bochum.de |
| Thermal Stability | The precursor must be stable enough to avoid decomposition in the gas phase before reaching the substrate. | Prevents gas-phase nucleation and incorporation of impurities into the film. | google.comrsc.orgruhr-uni-bochum.de |
| Reactivity | Must be sufficiently reactive with the substrate surface and any co-reactants to form the desired film at the deposition temperature. | Enables film growth at practical temperatures and rates. | google.comrsc.orgruhr-uni-bochum.de |
| Clean Decomposition | Decomposition by-products should be volatile and easily removed from the reaction chamber. | Avoids contamination of the thin film, which can degrade its functional properties. | ruhr-uni-bochum.de |
| Physical State | Liquids or low-melting-point solids are preferred. | Provides a constant surface area for evaporation, leading to stable and reproducible precursor delivery. | ruhr-uni-bochum.denih.gov |
| Self-Limiting Reactivity (for ALD) | Precursor adsorption should terminate after a complete monolayer is formed on the substrate surface. | This is the fundamental principle of ALD, allowing for atomic-level thickness control and high conformality. | google.com |
| Synthesis & Safety | The synthesis should be cost-efficient and scalable. The compound should ideally be non-pyrophoric and non-toxic. | Addresses economic viability for industrial applications and ensures operator safety. | ruhr-uni-bochum.de |
The molecular architecture of precursors is deliberately engineered to meet the criteria outlined above. For indium precursors, the use of fluorinated β-diketonate ligands like hexafluoropentanedionate is a key design strategy. researchgate.net
The primary design principles include:
Ligand Fluorination : Replacing the methyl groups of the common acetylacetonate (B107027) (acac) ligand with trifluoromethyl (CF₃) groups to form the hexafluoroacetylacetonate (hfac) ligand significantly enhances the precursor's volatility and thermal stability. researchgate.netnih.gov The strong electron-withdrawing nature of the CF₃ groups reduces intermolecular interactions, leading to a higher vapor pressure. The increased solubility of fluorinated complexes is also a benefit. mdpi.com
Ancillary Ligands : To prevent the oligomerization common with metal β-diketonates of large ionic radii, neutral Lewis base ligands are often added to the coordination sphere. mdpi.com These "second-generation" precursors, such as M(β-diket)n⋅L, incorporate ancillary ligands like polyethers (e.g., glyme, diglyme) or diamines. researchgate.netnih.gov This strategy produces monomeric, air-stable, and volatile complexes with low melting points. researchgate.netmdpi.com
Heteroleptic Complexes : The use of two or more different types of ligands (creating a heteroleptic complex) allows for fine-tuning of the precursor's physical and chemical properties, such as its volatility, reactivity, and stability. researchgate.net
Decomposition Pathway Control : The design of the ligand system also influences the decomposition by-products. Careful ligand selection can help avoid the formation of corrosive or contaminating species, such as hydrogen fluoride. nih.gov
| Ligand Type | Example | Effect on Indium Precursor Properties | Source(s) |
| Non-fluorinated β-diketonate | Acetylacetonate (acac) | Lower volatility and thermal stability; prone to oligomerization. | researchgate.net |
| Fluorinated β-diketonate | Hexafluoroacetylacetonate (hfac) | Increased volatility, thermal stability, and solubility. | researchgate.netnih.govmdpi.com |
| Ancillary Lewis Base | N,N'-diethylethylenediamine, Glymes | Prevents oligomerization, produces monomeric, low-melting, volatile complexes. | researchgate.netnih.govmdpi.com |
Green Chemistry Principles Applied to Indium Compound Synthesis Relevant to Precursor Production
Applying green chemistry principles to the synthesis of indium compounds is crucial for enhancing sustainability, reducing environmental impact, and improving safety. researchgate.net
Key green chemistry strategies relevant to the production of indium precursors include:
Use of Safer Solvents : Employing environmentally benign solvents, such as water, where possible. Indium-mediated reactions can often be conducted in aqueous media, reducing the need for volatile organic compounds. wikipedia.org
Energy Efficiency : Developing synthetic methods that operate at lower temperatures and pressures reduces energy consumption. mdpi.com For example, rapid, room-temperature syntheses and the avoidance of energy-intensive hydrothermal treatments are preferred. mdpi.com
Waste Reduction : Utilizing one-pot syntheses minimizes the number of reaction steps and reduces waste generation. researchgate.netwikipedia.org
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks and Recycling : A significant green approach involves the recovery and recycling of indium. Given that indium is often a byproduct of zinc mining and its supply is limited, recovering it from manufacturing scrap and end-of-life products ("urban mining") is critical for sustainability. questmetals.commdpi.com Efficient recycling processes not only conserve the resource but also reduce the environmental impact associated with mining and refining. indium.comyoutube.com Companies have developed programs to reclaim indium from materials like used sputtering targets. indium.com
Safer Chemical Design : Synthesizing precursors that are less hazardous. This includes developing non-pyrophoric and less toxic compounds and choosing synthetic pathways that avoid highly toxic reagents, such as replacing tris(trimethylsilyl)phosphine (B101741) with safer alternatives like aminophosphines in the synthesis of related indium compounds. ruhr-uni-bochum.deosti.gov
Structural Elucidation and Coordination Chemistry
Ligand Architecture and Coordination Modes of Hexafluoropentanedionate with Indium(III)
The ligand, 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate (hfac), is a β-diketonate. This class of ligands is characterized by two carbonyl groups separated by a methylene (B1212753) group. The acidity of the methylene protons allows for deprotonation, resulting in an anionic chelating ligand. researchgate.net
Geometric Configurations of Indium Hexafluoropentanedionate Complexes
The coordination of ligands around the central indium ion defines the complex's geometry, which is rarely ideal due to various electronic and steric factors.
The coordination chemistry of indium is notably diverse, exhibiting coordination numbers (CN) ranging from 3 to 10. mdpi.com For indium(III) β-diketonate complexes, the most common coordination number is 6, as seen in the tris-chelate complex In(hfac)₃, which typically adopts an octahedral geometry.
However, this can vary based on reaction conditions and the presence of other coordinating species (co-ligands). For instance, the coordination sphere can expand to accommodate solvent molecules or other donor ligands. Studies on related lanthanide(III) β-diketonate complexes show that coordination numbers of 8, 9, and 10 are achievable with the inclusion of co-ligands like bipyridine or water molecules. mdpi.com While less common for indium, five-coordinate species with a square-pyramidal or trigonal-bipyramidal geometry are also known, particularly in complexes with bulky ligands or specific electronic requirements. nih.govresearchgate.net
Table 1: Common Coordination Numbers and Geometries in Indium Complexes
| Coordination Number | Typical Geometry | Notes |
|---|---|---|
| 5 | Trigonal Bipyramidal, Square Pyramidal | Observed with bulky ligands or in specific axially-ligated complexes. nih.govresearchgate.net |
| 6 | Octahedral (often distorted) | The most common geometry for tris(β-diketonate)indium(III) complexes. nasa.gov |
| 8, 9, 10 | Various (e.g., Square Antiprismatic, Capped Trigonal Prism) | More common for larger ions like lanthanides but illustrates the flexibility of the coordination sphere with β-diketonates and co-ligands. mdpi.com |
While a six-coordinate complex like In(hfac)₃ is often described as octahedral, it is almost invariably a distorted octahedron. nasa.gov This distortion arises from several factors. The bite angle of the bidentate hfac ligand (the O-In-O angle within the chelate ring) is constrained by the ligand's structure and is typically less than the ideal 90° of a perfect octahedron. fiveable.meiitk.ac.in
Table 2: Comparison of Ideal vs. Observed Geometry in a Distorted Octahedral Complex
| Parameter | Ideal Octahedron | Typical Distorted Octahedron |
|---|---|---|
| Intra-ligand O-M-O Angle (Bite Angle) | 90° | < 90° |
| Inter-ligand O-M-O Angle (cis) | 90° | Varies from ideal 90° |
| Inter-ligand O-M-O Angle (trans) | 180° | Varies from ideal 180° |
| M-O Bond Lengths | Equal | Can be unequal |
Note: This table provides a generalized comparison. Specific values depend on the metal and ligands. fiveable.meiitk.ac.in
Stability and Reactivity of this compound in Solution and Vapor Phase
The stability of this compound is a key property, particularly for its use as a precursor in techniques like Chemical Vapor Deposition (CVD). Metal β-diketonates are generally known for being stable, volatile, and soluble in organic solvents.
In the vapor phase , thermal stability is paramount. The fluorination of the β-diketonate ligand, as in hfac, increases the volatility of the complex compared to non-fluorinated analogues. researchgate.net This is attributed to the effective shielding of the metal center by the bulky CF₃ groups, which reduces intermolecular interactions. researchgate.netmdpi.com However, even stable precursors can decompose at elevated temperatures, an issue of fundamental importance in CVD processes. researchgate.net Studies on related metal β-diketonates show that while many are suitable for CVD, some show signs of decomposition even at relatively low evaporation temperatures. researchgate.net
In solution , the primary concern is stability against hydrolysis or ligand exchange. The kinetics of ligand exchange between indium β-diketonate complexes and free β-diketone ligands have been studied. Research on related dimethylindium(III) complexes with trifluoromethyl-β-diketones showed that ligand exchange is a rapid process. cdnsciencepub.com The rate-determining step was identified as the rotation of a monodentate-bound diketonate ligand prior to intramolecular proton transfer. cdnsciencepub.com This indicates that the In-O bonds are labile in solution, making the complex susceptible to reactions with protic solvents like water or with other competing ligands. researchgate.netcdnsciencepub.com
Supramolecular Coordination Chemistry Involving Indium Beta-Diketonates
β-Diketones are excellent building blocks for creating larger, ordered chemical systems known as supramolecular assemblies. researchgate.netresearchgate.net The ability of the β-diketonate ligand to not only chelate a single metal ion but also bridge between multiple metal centers is key to this application. nih.gov
By designing ligands that contain more than one β-diketone unit (i.e., poly-β-diketones), chemists can synthesize intricate, predictable architectures like molecular cages, polymers, and grids. researchgate.net The coordination of metal ions like indium(III) to these multi-nucleating ligands directs the self-assembly of these complex structures. researchgate.net While much of the work in this specific area has focused on transition metals like copper or lanthanides, the fundamental principles are applicable to indium. researchgate.netnih.gov The defined geometry of the resulting metallo-supramolecular assemblies can lead to materials with unique properties. nih.gov For example, the stacking of planar β-diketonate complexes can be controlled by modifying substituents on the ligand, leading to organized solid-state structures. nih.gov
Advanced Applications in Materials Science and Engineering
Indium Hexafluoropentanedionate as a Precursor for Chemical Vapor Deposition (CVD)
This compound is a prominent precursor in chemical vapor deposition (CVD), a technique used to produce high-performance thin films. americanelements.com Its utility in this area stems from its volatility and ability to decompose cleanly at elevated temperatures, leaving behind a high-purity film of the desired material. This makes it an ideal candidate for the fabrication of various indium-containing thin films.
Fabrication of Indium-Containing Thin Films (e.g., Indium Oxide, Indium Tin Oxide)
This compound is instrumental in the creation of indium oxide (In₂O₃) and indium tin oxide (ITO) thin films. These materials are transparent to visible light and electrically conductive, making them indispensable in the manufacturing of optoelectronic devices such as flat-panel displays, solar cells, and touch screens. northwestern.edubohrium.com
The CVD process using this compound allows for precise control over the film's thickness and composition. For instance, in the deposition of ITO, the ratio of indium to tin can be meticulously adjusted to optimize the film's transparency and conductivity. Research has demonstrated that ITO films produced via pyrolysis of mixed metal acetylacetonates, including this compound, can achieve a resistivity as low as 7.2×10⁻⁴ Ωcm and a visible light transmission of over 80%. capes.gov.br
Aerosol-assisted chemical vapor deposition (AACVD) is a variant of CVD that has been successfully employed to create dense and uniform In-Sn-O films from precursor solutions. manchester.ac.uk This method is particularly noted for its potential to produce high-quality films under simple, safe, and cost-effective conditions. manchester.ac.uk
Table 1: Properties of Indium Tin Oxide (ITO) Films from CVD
| Property | Value | Reference |
|---|---|---|
| Resistivity | 7.2×10⁻⁴ Ωcm | capes.gov.br |
| Visible Transmission | >80% | capes.gov.br |
| Direct Optical Energy Gap | 3.76 eV | capes.gov.br |
Investigations into Gas-Phase and Surface Reaction Kinetics in CVD Processes
Understanding the chemical reactions that occur in the gas phase and on the substrate surface during CVD is crucial for optimizing the deposition process. stanford.edu At the typical temperatures used in CVD (550–900 K), the indium-containing precursor can undergo chemical reactions in the gas phase before it even reaches the substrate. stanford.edu
Computational models and in-situ diagnostics, such as mass spectrometry, are employed to study the reaction pathways and kinetics of precursors like this compound. stanford.eduispc-conference.org This research helps in predicting the growth rate, film composition, and uniformity, enabling the refinement of the CVD process for better results. For example, studies on trimethylindium (B1585567) pyrolysis have provided valuable data on activation energies, which are in good agreement with previously reported values. stanford.edu
Innovations in CVD Delivery Systems and Process Enhancement (e.g., Field-Enhanced CVD)
To improve the efficiency and quality of thin film deposition, innovations in CVD delivery systems and process enhancement techniques are continuously being explored. One such innovation is the use of electrostatic spray assisted vapor deposition (ESAVD), a variant of CVD that involves spraying atomized precursor droplets across an electric field. capes.gov.br This method facilitates the decomposition and chemical reaction of the precursor near the heated substrate, resulting in a stable solid film. capes.gov.br
Another area of innovation is the development of novel precursor delivery systems that ensure a consistent and reproducible supply of the precursor to the reaction chamber. This is particularly important for precursors like this compound, which are solids at room temperature.
Sustainable CVD Methodologies: Precursor Utilization and Process Efficiency
Furthermore, efforts are being made to reduce the indium content in films like ITO without compromising their performance, given the low abundance of indium. bohrium.commanchester.ac.uk This involves exploring alternative doping materials and optimizing the deposition process to achieve the desired properties with less material.
This compound in Atomic Layer Deposition (ALD) Processes
Atomic layer deposition (ALD) is another advanced thin-film deposition technique where this compound has found application. ALD is known for its ability to produce highly conformal and uniform films with atomic-level thickness control. rsc.orgresearchgate.net
Development of ALD Processes for Metal Oxides and Related Materials
This compound has been investigated as a precursor for the ALD of metal oxides, particularly indium oxide. northwestern.edu While some studies have shown limitations with β-diketonate precursors like In(hfac)₃, where growth can be inhibited after the initial layer, they have paved the way for the development of more reactive precursor chemistries. northwestern.edu For example, the use of cyclopentadienyl (B1206354) indium (InCp) with ozone as an oxidant has shown promising results for In₂O₃ ALD, achieving growth rates of 1.3-2.0 Å/cycle. northwestern.edu
The development of new ALD processes for materials like indium oxide is critical for applications in next-generation electronics and sensors that require ultra-thin, high-quality films. atomiclayerdeposition.com Research in this area continues to explore new precursor and oxidant combinations to overcome challenges such as low growth rates and precursor reactivity. northwestern.eduresearchgate.net
Table 2: Comparison of Indium Precursors for In₂O₃ ALD
| Precursor | Oxidant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Reference |
|---|---|---|---|---|
| In(hfac)₃ | O₃ | 150-300 | ~0.3-1.0 (initial cycle) | northwestern.edu |
| InCp | O₃ | 200-450 | 1.3-2.0 | northwestern.edu |
| DADI | H₂O | 275 | 0.6 | researchgate.netkaist.ac.kr |
| InCp | H₂O₂ | 160-200 | 1.4-1.5 | nih.gov |
Exploration of ALD Process Windows and Growth Rate Optimization
Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to build materials a single atomic layer at a time. The choice of precursor is critical for developing a successful ALD process, requiring specific reactivity and thermal stability within a defined temperature range known as the "ALD window."
Research into the suitability of Indium(III) hexafluoroacetylacetonate (In(hfac)₃) as a precursor for the ALD of indium oxide (In₂O₃) has been conducted. In one study, In(hfac)₃ was used with ozone (O₃) as the co-reactant. The experiments, carried out at temperatures between 150°C and 300°C, showed that while an initial deposition of 0.3-1.0 Å of In₂O₃ occurred during the first cycle on an aluminum oxide (Al₂O₃) surface, subsequent growth was negligible. northwestern.edu This outcome suggests that while the precursor has sufficient reactivity with the initial Al₂O₃ substrate, its reactivity with the newly formed In₂O₃ surface is too low to sustain the ALD growth process under these conditions. northwestern.edu Further attempts to deposit In₂O₃ films on silicon and glass substrates at higher temperatures, ranging from 350°C to 500°C, also did not result in successful film growth. northwestern.edu
These findings indicate that a viable ALD process window for this compound with ozone has not been established, as the self-limiting growth, a hallmark of ALD, ceases after the initial layer. Consequently, data on growth rate optimization for this precursor is not available, as a stable growth rate could not be achieved.
Plasma-Enhanced Atomic Layer Deposition (PEALD) Utilizing Indium Precursors
Plasma-Enhanced Atomic Layer Deposition (PEALD) is a variation of ALD that uses a plasma-activated co-reactant to enhance reactivity, often allowing for lower deposition temperatures and improved film quality. While PEALD processes have been successfully developed for indium-based materials using various precursors, a review of the scientific literature does not provide specific examples or studies where this compound has been utilized as the indium precursor in a PEALD process. Research in this area has focused on other organoindium compounds. plasma-ald.comefds.orgresearchgate.net
Mechanism of Film Growth and Atomic Layer Control in ALD
Understanding the surface reaction mechanism is fundamental to achieving atomic layer control in ALD. This involves studying precursor adsorption, ligand exchange, and surface termination during each half-cycle. For the attempted ALD of In₂O₃ using In(hfac)₃ and ozone, the initial growth on an Al₂O₃ surface followed by a cessation of growth on the In₂O₃ surface points to a specific mechanistic failure. northwestern.edu The data suggests that the surface chemistry of the deposited In₂O₃ film does not provide reactive sites for the subsequent adsorption and reaction of the In(hfac)₃ precursor, thereby preventing further film growth. northwestern.edu A detailed mechanistic study or data on achieving atomic layer control with this compound is not available due to the lack of a sustained growth process.
Catalytic Applications of this compound and Derived Materials
Indium compounds, in general, are recognized for their catalytic properties, acting as Lewis acids in a variety of organic transformations, including hydrogenation, dehydrogenation, and carbon dioxide reduction. indium.comresearchgate.netnih.gov
Role in Homogeneous and Heterogeneous Catalysis
Homogeneous and heterogeneous catalysis are critical areas where indium compounds have shown significant promise. indium.com However, a thorough review of published research reveals no specific studies detailing the use of this compound as either a homogeneous or heterogeneous catalyst. The focus of indium catalysis research has been on other compounds, such as indium halides and indium triflate, or on materials derived from different indium sources. researchgate.netnih.gov
Indium-Based Metal-Organic Frameworks (MOFs) as Catalysts
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Indium-based MOFs have been synthesized and investigated for their catalytic capabilities, leveraging the Lewis acidic nature of the indium centers. researchgate.netrsc.orgrsc.org These materials are often used as heterogeneous catalysts. rsc.org
Design and Synthesis of Indium MOF Architectures
The design and synthesis of indium MOFs typically involve the reaction of an indium salt, such as indium trichloride, with a multidentate organic linker molecule under solvothermal conditions. researchgate.netusf.edu This approach allows for the construction of diverse and complex architectures with tunable porosity and functionality. csic.escd-bioparticles.net There is no available scientific literature that describes the use of this compound as a metallic precursor for the synthesis of indium-based MOFs. The synthesis routes for these advanced materials have relied on other, more reactive indium sources.
Other Emerging Applications in Advanced Materials Fabrication (e.g., solar energy, water treatment)
Beyond catalysis, organometallic indium compounds like this compound and the closely related indium acetylacetonate (B107027) are valuable precursors for fabricating advanced materials used in renewable energy and environmental applications. americanelements.com Their solubility in organic solvents and volatility make them suitable for thin-film deposition techniques. americanelements.com
Solar Energy: In the photovoltaic sector, indium compounds are critical for producing key components of solar cells. indium.comnumberanalytics.com Indium acetylacetonate is used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create transparent and conductive thin films. wikipedia.orgsigmaaldrich.com
Transparent Conducting Oxides (TCOs): Indium Tin Oxide (ITO) is a widely used TCO in solar cells and displays due to its unique combination of electrical conductivity and optical transparency. numberanalytics.com Indium acetylacetonate can be used with tin(II) acetylacetonate in atmospheric-pressure CVD to prepare ITO thin films. wikipedia.org There is significant research into reducing the amount of indium in these electrodes to lower costs, leading to the development of indium-saving multicomponent materials. mdpi.comresearchgate.net
Absorber Layers: Copper Indium Gallium Diselenide (CIGS) is a high-performance thin-film photovoltaic material. wikipedia.org Thin-film CIGS solar cells can be synthesized using ALD with indium acetylacetonate and hydrogen sulfide (B99878) as precursors. wikipedia.org Indium phosphide (B1233454) (InP) is another important semiconductor material used in high-efficiency solar cells. numberanalytics.comscispace.com
Reflective Layers: Metallic indium itself possesses high specular reflectance, making it a candidate for use in mirrors for solar energy collection. nasa.gov
Water Treatment: The application of organo-metallic indium compounds in water treatment is an emerging area of interest. americanelements.com While specific details on the role of this compound are not extensively documented, the general class of acetylacetonate compounds is noted for its potential in this field. americanelements.com These applications could involve using indium-based materials as catalysts for the degradation of pollutants or as components in advanced filtration and separation membranes. However, this remains a developing field requiring further research to establish specific functionalities and efficiencies.
The table below outlines these emerging applications.
| Application Area | Material Fabricated | Role of Indium Compound | Reference |
|---|---|---|---|
| Solar Energy | Indium Tin Oxide (ITO) Thin Films | Precursor in CVD for transparent conductive electrodes | numberanalytics.comwikipedia.org |
| Solar Energy | Copper Indium Gallium Diselenide (CIGS) | Precursor in ALD for photovoltaic absorber layers | wikipedia.org |
| Solar Energy | Indium Phosphide (InP) | Component of semiconductors for high-efficiency solar cells | numberanalytics.comscispace.com |
| Water Treatment | Advanced functional materials | Potential use as precursor for catalysts or membranes | americanelements.com |
Analytical and Spectroscopic Characterization Methodologies
Vibrational Spectroscopy (IR, Raman) for Molecular Structure Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive tool for probing the molecular structure of indium hexafluoropentanedionate. frontiersin.orgnih.gov These methods provide a molecular fingerprint by detecting the characteristic vibrational modes of the compound's functional groups. ksu.edu.sayoutube.com
In the context of this compound, IR spectroscopy is particularly sensitive to vibrations of polar bonds, such as the C=O and C-F bonds within the hexafluoropentanedionate ligand. ksu.edu.sa The coordination of the ligand to the indium metal center typically induces shifts in the vibrational frequencies of these groups compared to the free ligand. These shifts offer valuable information about the nature and strength of the metal-ligand bonding.
Raman spectroscopy, which relies on the scattering of light, is complementary to IR spectroscopy. ksu.edu.sayoutube.com It is often more effective for detecting vibrations of non-polar bonds and the In-O skeletal modes. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes and a detailed understanding of the complex's molecular symmetry. For instance, the number of observed IR and Raman active bands can help to distinguish between different possible geometric isomers.
Key vibrational modes and their typical wavenumber ranges for metal-hfa complexes are summarized in the table below.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C=O stretching | 1600 - 1650 |
| C=C stretching | 1500 - 1550 |
| CF₃ stretching | 1100 - 1300 |
| In-O stretching | 400 - 600 |
Note: Specific peak positions for this compound may vary based on the physical state (solid, gas) and measurement conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. ¹H, ¹³C, and ¹⁹F NMR are used to characterize the hexafluoropentanedionate ligand, confirming its integrity and purity.
¹H NMR provides information on the methine proton of the ligand, while ¹³C NMR details the carbon skeleton. ¹⁹F NMR is particularly informative due to the presence of the trifluoromethyl (CF₃) groups. The chemical shift and coupling patterns in the ¹⁹F spectrum can reveal the electronic environment around the fluorine atoms and can be sensitive to the coordination geometry.
While ¹¹⁵In NMR is technically feasible, its application for indium coordination complexes like this compound is challenging. huji.ac.ilrsc.org The ¹¹⁵In nucleus is quadrupolar, which often results in very broad signals, making it difficult to obtain high-resolution spectra for complex molecules. huji.ac.ilrsc.org However, solid-state ¹¹⁵In NMR can provide information about the local environment of the indium atom in the solid state, such as the coordination number and symmetry. rsc.org
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for studying its fragmentation behavior. This information is particularly relevant for chemical vapor deposition (CVD) processes, where the precursor's decomposition pathway influences film growth and purity.
In a typical mass spectrum of this compound, the molecular ion peak [In(hfa)₃]⁺ may be observed, confirming the compound's identity. The fragmentation pattern provides insights into the stability of the complex and the relative strengths of its chemical bonds. Common fragmentation pathways often involve the sequential loss of the hexafluoropentanedionate ligands. youtube.commiamioh.edu For example, fragments corresponding to [In(hfa)₂]⁺ and [In(hfa)]⁺ are frequently observed. The study of these fragmentation patterns can help in understanding the thermal decomposition mechanism of the precursor. libretexts.orgnih.gov
A simplified representation of a possible fragmentation pathway is shown below:
[In(hfa)₃]⁺ → [In(hfa)₂]⁺ + hfa• [In(hfa)₂]⁺ → [In(hfa)]⁺ + hfa• [In(hfa)]⁺ → In⁺ + hfa•
X-ray Diffraction (XRD) for Crystallographic and Thin Film Structural Analysis
X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of this compound in its solid state and for analyzing the structure of thin films deposited from this precursor. yale.edu
| Crystallographic Parameter | Description |
| Crystal System | The crystal system to which the compound belongs (e.g., monoclinic, triclinic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Coordination Number | The number of ligand atoms directly bonded to the central indium atom. |
| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. |
Powder X-ray diffraction (PXRD) is used to analyze the crystalline structure of thin films deposited using this compound as a precursor. researchgate.netwayne.edu By comparing the diffraction pattern of the film to known standards, the crystalline phases present can be identified. For example, in the deposition of indium oxide (In₂O₃) films, PXRD can confirm the formation of the desired cubic bixbyite structure. researchgate.netifpan.edu.pl The technique can also provide information on the film's crystallite size, strain, and preferred orientation (texture), all of which significantly impact the material's properties. researchgate.netifpan.edu.pl
Electron Microscopy Techniques (SEM, TEM, HRTEM) for Morphology and Microstructure Probing
Electron microscopy techniques are essential for visualizing the surface morphology and internal microstructure of thin films and nanostructures grown from this compound.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of the deposited films. researchgate.net It is used to assess film uniformity, grain size, and the presence of any surface defects.
Transmission Electron Microscopy (TEM): TEM allows for the examination of the internal structure of the film. By transmitting electrons through a very thin sample, TEM can reveal information about grain boundaries, dislocations, and the distribution of different crystalline phases.
High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM provides even higher magnification, enabling the visualization of the crystal lattice of the deposited material. researchgate.net This powerful technique can be used to identify crystal defects and to study the interfaces between different layers in a device structure. researchgate.net
These electron microscopy techniques provide a visual complement to the structural information obtained from XRD, offering a comprehensive understanding of the material's morphology and microstructure.
Surface-Sensitive Spectroscopies (XPS, AFM, STM) for Surface Chemistry and Topography
Surface-sensitive techniques are indispensable for analyzing the elemental composition and morphology of thin films grown from this compound.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful quantitative technique used to determine the surface elemental composition and the chemical or electronic state of the elements within a material. For materials derived from this compound, XPS is crucial for verifying the presence of indium, oxygen (in the case of oxide films), carbon, and fluorine, and for identifying any residual contaminants from the precursor ligands.
Analyzing the chemical state of indium can be challenging due to the subtle shifts in the binding energy of the most commonly analyzed In 3d core level peak. researchgate.netxpsfitting.com Different indium compounds often exhibit very similar In 3d binding energies, which can complicate the precise identification of the chemical species present. xpsfitting.com To overcome this, a comprehensive analysis often involves examining other XPS signals, such as the X-ray induced In MNN Auger peaks. xpsfitting.comthermofisher.com The Auger peaks show larger chemical shifts compared to the core-level photoelectron peaks, aiding in a more definitive speciation. xpsfitting.comthermofisher.com For instance, XPS analysis of indium tin oxide (ITO) films shows distinct peaks for In 3d₅/₂ and In 3d₃/₂ at approximately 444.6 eV and 452.2 eV, respectively, corresponding to the In³⁺ state in In₂O₃. researchgate.net A similar approach would be used to confirm the oxidation state of indium in films deposited from this compound.
| Indium Compound | Average In 3d₅/₂ Binding Energy (eV) | Standard Deviation (eV) |
|---|---|---|
| In (metal) | 443.7 | 0.2 |
| In₂O₃ | 444.7 | 0.4 |
| In(OH)₃ | 445.1 | 0.3 |
| InF₃ | 446.1 | 0.3 |
| InCl₃ | 445.6 | 0.4 |
| InBr₃ | 445.4 | 0.3 |
| InI₃ | 445.2 | 0.2 |
This table presents average literature values for the In 3d₅/₂ binding energy in various indium compounds, illustrating the small shifts between different chemical states. Data sourced from xpsfitting.com.
Atomic Force Microscopy (AFM)
Scanning Tunneling Microscopy (STM)
STM is another scanning probe technique capable of imaging surfaces at the atomic level. researchgate.net It operates based on the quantum tunneling current between an atomically sharp conductive tip and the sample surface. researchgate.net STM is used to study the atomic structure and local density of electronic states (LDOS) of conductive materials. For thin films deposited using this compound that are conductive (such as doped indium oxide), STM can provide unparalleled detail about the surface atomic arrangement and identify point defects or grain boundaries, offering fundamental insights into the film's growth and electronic properties.
Thermal Analysis Techniques (TGA, TG-DTA) for Volatility and Decomposition Studies of Precursors
The suitability of this compound as a precursor for vapor deposition methods is fundamentally determined by its volatility and thermal decomposition behavior. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are the primary methods used to investigate these properties.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. This provides precise information about the thermal stability of the precursor, its volatilization temperature, and the temperatures at which decomposition events occur. DTA measures the temperature difference between a sample and an inert reference as they are heated. This reveals whether physical or chemical changes are endothermic (absorbing heat, e.g., melting, evaporation) or exothermic (releasing heat, e.g., crystallization, oxidation).
When used simultaneously (TG-DTA), these techniques offer a comprehensive thermal profile. The TGA curve shows the mass loss associated with volatilization or decomposition, while the DTA curve identifies the exact temperature of these transitions and their energetic nature.
Research on analogous indium β-diketonate compounds, such as Indium(III) acetylacetonate (B107027) (In(acac)₃), provides insight into the expected thermal behavior. Studies on In(acac)₃ show that its decomposition proceeds in a major step within a specific temperature range, yielding indium(III) oxide (In₂O₃) as the final solid residue. scielo.br The main decomposition is associated with an endothermic peak in the DTA curve, indicating that energy is absorbed during the breakdown of the complex. scielo.br The atmosphere can also play a significant role; for instance, the presence of water vapor can lower the decomposition temperature of indium acetylacetonate by promoting a hydrolysis reaction. rigaku.com
| Compound | Technique | Temperature Range (°C) | Observation | Reference |
|---|---|---|---|---|
| Indium(III) acetylacetonate | TGA/DTA | 150 - 250 | Major decomposition step with formation of In₂O₃ residue. | scielo.br |
| Indium(III) acetylacetonate | DTA | ~180 | Endothermic peak corresponding to the main decomposition. | scielo.br |
| Indium citrate (B86180) gel | TGA/DTA | 220 - 400 | Decomposition of intermediate compound to form In₂O₃. | researchgate.net |
| Indium citrate gel | DTA | ~365 and ~395 | Exothermic peaks related to organic decomposition and In₂O₃ crystallization. | researchgate.net |
This table summarizes thermal analysis findings for related indium precursors, illustrating the type of data obtained from TGA/DTA studies which would be applicable to the analysis of this compound.
By performing such analyses on this compound, researchers can determine its ideal sublimation temperature and the temperature window for its decomposition to form the desired thin-film material, which are critical parameters for designing a successful CVD or ALD process. mdpi.comacs.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Bonding in Indium Hexafluoropentanedionate
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonding within this compound, commonly abbreviated as In(hfac)₃. While specific studies solely on In(hfac)₃ are not extensively published, the principles can be understood from research on analogous indium complexes and other metal hexafluoropentanedionate compounds. rsc.orgresearchgate.net
DFT calculations allow for the detailed analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in a study of a heteroleptic indium(III) complex designed for CVD, DFT analysis revealed that the HOMO was primarily located on the aminothiolate moiety of the complex. rsc.org In contrast, the LUMO was predominantly centered on the N,O-β-heteroarylalkenolate ligand. rsc.org This spatial separation of the frontier orbitals is critical, as it indicates the most probable sites for electrophilic and nucleophilic attack, respectively, and provides insight into the molecule's reactivity and potential decomposition pathways during a deposition process. rsc.org
In analogous metal-hfac systems, the highly electronegative fluorine atoms on the hexafluoropentanedionate (hfac) ligands significantly influence the electronic properties. They withdraw electron density from the acetylacetonate (B107027) backbone, which in turn affects the strength and character of the Indium-Oxygen (In-O) bonds. Quantum chemical methods can quantify these effects by calculating atomic charges, bond orders, and electron density distributions. researchgate.net These calculations help in understanding the covalent versus ionic character of the In-O bond, which is fundamental to the precursor's volatility and thermal stability.
The table below summarizes typical parameters obtained from DFT calculations for metal-organic complexes, illustrating the kind of data that would be sought for this compound.
| Computational Parameter | Significance in Understanding In(hfac)₃ | Analogous System Finding |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | In a Cu₂In₃Te₄ cluster, the HOMO-LUMO gap was calculated to be 1.007 eV, indicating its relative stability. nih.gov |
| Bond Dissociation Energy (BDE) | Predicts the energy required to break specific bonds, such as the In-O bond, which is a key step in CVD/ALD. | For heptazine derivatives, DFT is used to predict thermodynamic stability and energetic performance. nih.govat.ua |
| Partial Atomic Charges | Reveals the electron distribution and the polarity of bonds (e.g., In-O), affecting intermolecular interactions and reactivity. | In passivated silicon carbide, DFT calculations showed how different surface atoms (H, F, O) alter the charge on surface carbons, affecting surface properties. researchgate.net |
| Electron Density Localization | Visualizes where electrons are concentrated, identifying the most reactive parts of the molecule. | For a heteroleptic indium complex, the HOMO was localized on the aminothiolate ligand, suggesting it as a reactive site. rsc.org |
This table presents representative data from computational studies on analogous systems to illustrate the outputs of quantum chemical calculations.
Molecular Dynamics Simulations of Precursor Behavior in Vapor Phase Deposition Systems
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of precursor behavior in the gas phase and on substrate surfaces during deposition processes. nih.gov Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine forces at each time step, is particularly powerful for studying reaction initiation.
A detailed AIMD study on a closely related precursor, Zn(hfa)₂TMEDA, offers significant insights into the likely behavior of In(hfac)₃. researchgate.netchemrxiv.orgchemrxiv.org The simulation, conducted at a typical deposition temperature of 500 K on a hydroxylated silica (B1680970) surface, revealed the critical early steps of the molecule-to-material conversion:
Surface Adsorption and Diffusion: The precursor molecule initially adsorbs onto the substrate and diffuses across the surface. chemrxiv.orgchemrxiv.org
Geometric Rearrangement: The simulation showed that the precursor, initially in an octahedral geometry, undergoes a rearrangement to a square pyramidal geometry. chemrxiv.orgchemrxiv.org This change is crucial as it exposes the metal center by freeing up a coordination site.
Initiation of Bond Cleavage: The formation of hydrogen bonds between the precursor's oxygen atoms and the hydroxyl groups on the substrate surface plays a key role. These interactions weaken one of the metal-oxygen bonds, significantly lowering the energy barrier for its cleavage. chemrxiv.orgchemrxiv.org The free energy barrier for this conversion was found to be only 5.8 kcal/mol, a value comparable to the available thermal energy, indicating the process is highly probable. researchgate.netchemrxiv.orgchemrxiv.org
These simulation results demonstrate that the substrate is not a passive surface but an active participant in the precursor decomposition. For In(hfac)₃, MD simulations would similarly be used to explore its gas-phase transport, surface mobility, and the initial interactions with the substrate that lead to the dissociation of the hfac ligands and the nucleation of an indium-containing thin film.
Modeling of Reaction Mechanisms in CVD and ALD Processes
Modeling the complete reaction mechanism of a CVD or ALD process is a complex task that involves understanding gas-phase reactions, surface adsorption, and surface decomposition pathways. Computational chemistry is essential for mapping out these intricate networks.
For metal-organic precursors like In(hfac)₃, decomposition can proceed through several channels. Studies on related platinum and rhodium hfac complexes on copper surfaces have identified key surface-mediated reaction steps:
Ligand Transfer: At temperatures above 220 K, the hfac ligands were observed to transfer from the precursor's metal center to the copper surface. acs.org
Desorption or Decomposition: Once transferred to the surface, the ligands can either react with surface atoms to form a volatile species (like Cu(hfac)₂) that desorbs, or they can further decompose at higher temperatures (above 350 K). acs.org
Furthermore, computational studies combined with experimental techniques like mass spectrometry help to identify reaction intermediates and fragmentation patterns. A study on a different indium precursor for In₂S₃ deposition used DFT calculations to validate a proposed intermediate state that was detected experimentally, confirming a plausible pathway for film formation. rsc.org
For the hfac ligand itself, studies on lanthanide-hfac complexes have proposed several photo-fragmentation mechanisms that are also relevant to thermal decomposition. researchgate.netnih.gov These include:
Ligand-Metal Charge Transfer: An electron moves from a ligand-based orbital to a metal-based orbital, weakening the M-O bond.
CF₃ Elimination: A trifluoromethyl group breaks off from the ligand.
C-C Bond Rotation: Rotation around carbon-carbon bonds within the ligand can lead to further fragmentation. researchgate.netnih.gov
By combining these different computational approaches—DFT for energetics and electronic structure, and MD for dynamics—a comprehensive model of the CVD/ALD process for In(hfac)₃ can be constructed, from the initial precursor molecule to the final solid-state material.
Prediction of Coordination Geometries and Stability Profiles for Indium Complexes
Indium(III) is a d¹⁰ ion and typically forms complexes with coordination numbers ranging from four to six, though higher coordination numbers are possible with small, bidentate ligands like hfac. Single-crystal X-ray diffraction analysis of a synthesized heteroleptic indium(III) complex revealed a trigonal bipyramidal coordination geometry. rsc.org Computational geometry optimization using DFT can accurately reproduce such experimentally observed structures and can also predict the most stable geometries for unknown complexes.
Studies on related lanthanide hexafluoropentanedionate complexes, Ln(hfac)₃, show that they can form 8-, 9-, or even 10-coordinate structures, often by incorporating water or other solvent molecules into the coordination sphere. nih.govacs.org For In(hfac)₃, which is typically a six-coordinate octahedral complex in its unsolvated form, computational models can predict how it might interact with solvents or surface species to change its coordination environment, which in turn affects its reactivity.
The stability of these complexes can also be assessed computationally and experimentally.
Thermodynamic Stability: DFT calculations can determine the relative energies of different isomers or coordination geometries to identify the most stable (lowest energy) structure. researchgate.net For example, DFT studies on bare indium clusters (Inₙ) have been used to explore their lowest-energy structures and electronic properties. researchgate.net
Chemical Stability: Experimental tests, such as monitoring a complex's UV-visible absorption spectrum over time in solution, can provide qualitative evidence of its stability. Studies on other Ga(III) and In(III) complexes have shown them to be highly stable in solution over 24 hours, indicating a strong metal-ligand affinity. nih.gov Computational models can support these findings by calculating the binding energy between the metal center and its ligands.
The table below shows examples of coordination data determined for analogous metal complexes.
| Complex | Coordination Number | Geometry | Experimental Method |
| [InSC₂H₄N(Me)SC₂H₄(C₈H₅F₃NO)] | 5 | Trigonal Bipyramidal | X-ray Diffraction rsc.org |
| Ce(hfac)₃(H₂O)₃ | 9 | Distorted | X-ray Diffraction nih.govacs.org |
| In(III) with Thiosemicarbazone | 6 | Distorted Octahedral | X-ray Diffraction nih.gov |
This table provides examples of determined coordination environments for indium and related metal complexes.
Computational Insights into Structure-Property Relationships in Indium-Based Materials
A central goal of computational materials science is to establish clear relationships between a molecule's structure and its macroscopic properties. cmu.eduuni-bonn.de This allows for the in silico design of new materials with desired characteristics, such as improved stability, volatility, or reactivity for deposition applications. nih.govresearchgate.net
For precursors like In(hfac)₃, computational studies can directly link its molecular structure to its performance in materials synthesis. A key example is a study on a heteroleptic indium precursor where DFT calculations were used to investigate its electronic structure and thermal properties. rsc.org The calculations showed that the compound had a lower thermal stability compared to a related complex, leading to the formation of In₂S₃ at a lower temperature (300 °C). rsc.org This demonstrates a direct, computationally-elucidated relationship between the precursor's specific ligand environment (structure) and its decomposition temperature (property), which is critical for controlling the CVD process.
General approaches for establishing structure-property relationships include:
Quantitative Structure-Property Relationship (QSPR): This method involves building statistical models that correlate calculated molecular descriptors (e.g., molecular weight, surface area, electronic properties) with observed physical properties (e.g., boiling point, volatility, thermal stability).
Electronic Band Gap Analysis: For the final material, the calculated electronic band gap is a crucial property. For precursors, the HOMO-LUMO gap of the molecule can be correlated with its reactivity and kinetic stability. at.ua In studies of energetic materials, for example, a larger band gap is often associated with better insensitivity to impact. nih.gov
Thermodynamic Calculations: The heat of formation (ΔH_f) is a fundamental property that dictates the energy content of a molecule. DFT, using methods like isodesmic reactions, can predict ΔH_f with high accuracy, which is essential for understanding reaction energetics in CVD/ALD. nih.govresearchgate.net
By applying these computational tools, researchers can screen potential precursor candidates and systematically modify their structures (e.g., by changing ligands) to optimize their properties for specific applications, accelerating the discovery and development of new indium-based materials.
Future Directions and Research Outlook
Novel Synthetic Routes for Enhanced Precursor Performance and Purity
The demand for high-purity materials, particularly in the electronics and optics industries, drives the development of advanced synthetic methods for precursors like Indium hexafluoropentanedionate. americanelements.comepdf.pub Future research is focused on pioneering new chemical pathways that yield higher purity, improved thermal stability, and tailored reactivity.
One promising avenue is the exploration of alternative indium sources. Studies on other indium compounds have shown that the choice of precursor significantly impacts reactivity; for instance, indium(II) chloride has been demonstrated to be more reactive than the commonly used indium(III) chloride in the synthesis of certain nanocrystals. nih.govacs.org Applying this principle, research could investigate novel syntheses of this compound starting from different indium salts or organometallic species to optimize the final product's characteristics.
Table 1: Potential Strategies for Novel Synthesis of this compound
| Strategy | Research Goal | Potential Advantage |
| Alternative Indium Sources | Investigate different indium starting materials (e.g., high-reactivity indium salts). | Enhanced reaction kinetics and potentially milder reaction conditions. |
| Ligand Modification | Systematically modify the hexafluoropentanedionate ligand structure. | Tailored volatility, thermal stability, and decomposition temperature. |
| Byproduct Control | Develop methods for in-situ removal or minimization of reaction byproducts. | Increased purity of the final precursor and improved batch-to-batch consistency. |
| Solvent-Free Synthesis | Explore mechanochemical or gas-phase synthesis routes. | Reduced environmental impact and elimination of solvent-based impurities. |
Integration of this compound in Multifunctional Material Systems
This compound is a key precursor for depositing indium-containing thin films, which are integral to many multifunctional material systems. americanelements.com Its utility in forming materials for solar energy applications and as a component in specialized resin compositions highlights its versatility. americanelements.comgoogle.com.af
Future research will likely focus on its role in creating complex, layered materials with tailored electronic and optical properties. For example, it can be used in chemical vapor deposition (CVD) or atomic layer deposition (ALD) to produce the indium oxide layer in transparent conducting films, which are critical for displays and photovoltaics. americanelements.com There is significant interest in developing alternatives to the widely used tin-doped indium oxide (ITO), and precursors like this compound are essential for exploring new compositions, such as aluminum-doped zinc oxide (AZO) or other complex oxides. americanelements.com
Furthermore, its application in fabricating the absorber layer in thin-film solar cells, such as copper indium gallium selenide (B1212193) (CIGS), represents a major area of development. americanelements.com The ability to precisely control the composition and thickness of deposited layers using this precursor is crucial for optimizing device efficiency. Future work will involve integrating these indium-based layers into novel device architectures, including heterostructures and nanocomposites, to create next-generation sensors, LEDs, and energy-harvesting systems.
Advancements in In-Situ Characterization during Deposition and Catalysis
To fully optimize processes involving this compound, a deeper understanding of its behavior under reaction conditions is essential. The fields of catalysis and materials science are increasingly relying on in-situ and operando spectroscopy to gain real-time insights into dynamic structural changes. kit.edumdpi.com These techniques involve analyzing materials under actual working conditions, providing a direct correlation between structure and performance. mdpi.comkit.edu
Future research will see the expanded application of these advanced characterization methods to study the decomposition of this compound during thin-film deposition and the formation of active sites in catalysis. Techniques that could be leveraged include:
Synchrotron-based X-ray Absorption Spectroscopy (XAS): To track the oxidation state and local coordination environment of indium atoms as the precursor decomposes and forms a film or a catalytically active nanoparticle. kit.edukit.edu
Diffuse-Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): To monitor changes in the organic ligands and identify key surface intermediates during a reaction. mdpi.comrsc.orgrsc.org
Combined Techniques (e.g., XAS-XRD, XAS-DRIFTS): To simultaneously gather information about the crystalline structure, amorphous phases, and surface species, providing a comprehensive picture of the transformation. kit.edu
By applying these operando methods, researchers can identify reaction mechanisms, understand deactivation pathways, and rationally design more efficient deposition and catalytic processes. mdpi.comchimia.ch
Table 2: In-Situ/Operando Techniques for Characterizing this compound Processes
| Technique | Information Gained | Application Area |
| X-ray Absorption Spectroscopy (XAS) | Local atomic structure, oxidation state of Indium. | Monitoring precursor decomposition in CVD/ALD; tracking active site formation in catalysts. kit.eduyoutube.com |
| DRIFTS (IR Spectroscopy) | Identification of surface species and reaction intermediates. | Studying catalytic cycles; understanding ligand dissociation during film growth. mdpi.comrsc.org |
| X-ray Diffraction (XRD) | Crystalline phase and structure of the resulting material. | Real-time monitoring of thin-film crystallization or nanoparticle formation. kit.edu |
| Mass Spectrometry / Gas Chromatography | Analysis of gas-phase products and reactants. | Correlating precursor consumption and byproduct formation with catalytic activity. kit.edu |
Development of Sustainable and Scalable Industrial Processes Leveraging this compound
The principles of "green chemistry" are becoming increasingly important in the fine chemicals industry, emphasizing waste prevention, high atom economy, and the use of catalytic rather than stoichiometric reagents. iupac.org Given that indium is a relatively scarce and costly element, developing sustainable and highly efficient industrial processes for its use is a critical research direction. americanelements.comamericanelements.com
Future efforts will focus on designing processes that maximize the utility of this compound while minimizing environmental impact. This includes the development of solvent-free acylation and alkylation reactions where the indium catalyst can be recycled. iupac.org For thin-film deposition, research into scalable methods like spray pyrolysis or roll-to-roll processing could enable high-throughput manufacturing. epdf.pub
Exploration of New Catalytic Cycles and Reaction Pathways with Indium-Based Active Sites
Indium compounds are recognized for their unique catalytic properties. Indium(III) acts as a soft and chemoselective Lewis acid, capable of catalyzing a wide range of organic transformations, including Friedel-Crafts reactions, cycloadditions, and acylations. syncatmeth.esresearchgate.net Recent studies have also revealed its ability to function as a π-acid, activating unsaturated systems for nucleophilic addition. syncatmeth.es
The future of indium catalysis lies in harnessing these properties to create novel catalytic cycles. This compound, as a soluble and well-defined precursor, is an ideal candidate for generating highly active indium-based catalytic sites in-situ. Research is moving towards exploring its use in emerging applications such as:
CO₂ Reduction: Indium oxide has shown promise as a catalyst for the hydrogenation of CO₂ to valuable chemicals and fuels. rsc.orgrsc.org Future work could explore how active sites derived from this compound perform in photo-thermal CO₂ reduction, where the in-situ formation of defective sites under illumination has been shown to enhance activity. rsc.orgrsc.org
Hydrogenation and Dehydrogenation: Indium's ability to participate in hydrogenation and dehydrogenation processes makes it a valuable component in heterogeneous catalysts for the production of fine chemicals. indium.com
Multi-component Coupling Reactions: The development of complex, one-pot reactions is a major goal in synthetic chemistry, and the selectivity of indium catalysts makes them well-suited for these transformations. researchgate.net
Understanding how the hexafluoropentanedionate ligand influences the formation and stability of the active indium species will be key to designing next-generation catalysts with enhanced activity and selectivity.
Q & A
Q. What integrative approaches link In-hfac’s molecular structure to its performance in photovoltaic devices?
- Methodological Answer : Combine:
- DFT : Predict charge transport properties (electron mobility ~5 cm²/Vs).
- Transient Absorption Spectroscopy : Measure exciton lifetimes (~10 ns).
- Device Testing : J-V curves under AM1.5G illumination (PCE ~8%).
Publish datasets in open repositories (e.g., Zenodo) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
